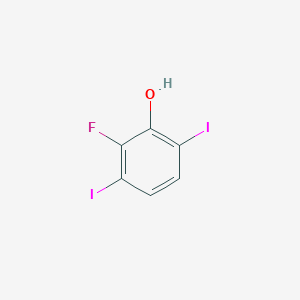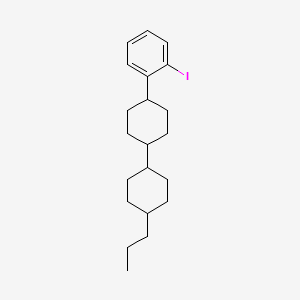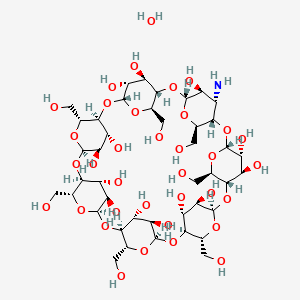
4-Methyl-1-(pyrrolidin-1-YL)pentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-1-(pirrolidin-1-il)pentan-2-amina es un compuesto sintético conocido por sus propiedades psicoactivas. Pertenece a la clase de catinonas sustituidas, que son estructuralmente similares a las anfetaminas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Metil-1-(pirrolidin-1-il)pentan-2-amina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 4-metilpentan-2-ona y pirrolidina.
Formación de un intermedio: El paso inicial implica la formación de un compuesto intermedio a través de una reacción de condensación entre 4-metilpentan-2-ona y pirrolidina en condiciones ácidas.
Reducción: El intermedio se somete entonces a una reacción de reducción, a menudo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, para producir el producto final, 4-Metil-1-(pirrolidin-1-il)pentan-2-amina.
Métodos de producción industrial
En un entorno industrial, la producción de 4-Metil-1-(pirrolidin-1-il)pentan-2-amina puede implicar reactores por lotes a gran escala donde las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento y la pureza. El proceso típicamente incluye:
Reactores por lotes: Se utilizan reactores a gran escala para mezclar los materiales de partida y los catalizadores.
Control de temperatura y presión: Se mantiene un control preciso de la temperatura y la presión para asegurar condiciones de reacción óptimas.
Purificación: El producto final se purifica utilizando técnicas como la destilación, la cristalización o la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Metil-1-(pirrolidin-1-il)pentan-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden modificar aún más el compuesto, a menudo utilizando agentes como el borohidruro de sodio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, donde los grupos funcionales en el compuesto son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, óxido de cromo (VI).
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Los solventes comunes incluyen etanol, metanol y diclorometano.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción típicamente produce alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-Metil-1-(pirrolidin-1-il)pentan-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como patrón de referencia en química analítica para la identificación y cuantificación de compuestos similares.
Biología: El compuesto se estudia por sus efectos en los sistemas de neurotransmisores, particularmente su interacción con los receptores de dopamina y serotonina.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como estimulante o en el tratamiento de ciertos trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Metil-1-(pirrolidin-1-il)pentan-2-amina involucra su interacción con los sistemas de neurotransmisores en el cerebro. Se dirige principalmente a los transportadores de dopamina y serotonina, inhibiendo su recaptación y provocando un aumento de los niveles de estos neurotransmisores en la hendidura sináptica. Esto da como resultado una mayor estimulación del sistema nervioso central, produciendo efectos psicoactivos.
Comparación Con Compuestos Similares
Compuestos similares
Pyrovalerona: Un compuesto estimulante con una estructura similar pero que difiere en la posición del grupo metilo.
Meticatona: Otra catinona sustituida con propiedades psicoactivas similares.
Mefedrona: Una catinona sintética conocida con efectos comparables.
Singularidad
4-Metil-1-(pirrolidin-1-il)pentan-2-amina es única debido a su configuración estructural específica, que influye en su perfil farmacológico y potencia. Su interacción distintiva con los sistemas de neurotransmisores la diferencia de otros compuestos similares, convirtiéndola en un tema de interés en la investigación científica.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
4-methyl-1-pyrrolidin-1-ylpentan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 |
Clave InChI |
JPCJGXMPQZCGAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CN1CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B12093895.png)
![4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B12093909.png)





![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)


![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)



